Cas no 22089-54-9 (Propane,1-bromo-3-chloro-2,2-dimethoxy-)

Propane,1-bromo-3-chloro-2,2-dimethoxy- 化学的及び物理的性質
名前と識別子
-
- Propane,1-bromo-3-chloro-2,2-dimethoxy-
- 1-BROMO-3-CHLORO-2,2-DIMETHOXY PROPANE
- 1-Brom-3-chlor-2,2-dimethoxy-propan
- 1-Bromo-3-chloro-2,2-dimethoxypropan
- 1-bromo-3-chloro-2,2-dimethoxy-propane
- 1-Chlor-3-brompropan-2-on-dimethylketal
- NSC298278
- 1-Bromo-3-chloro-2,2-dimethoxypropane, 95%
- FT-0638186
- A815912
- SY246809
- J-014485
- MFCD00013684
- 1-bromanyl-3-chloranyl-2,2-dimethoxy-propane
- SCHEMBL4935054
- AC5630
- FWGJNRCQZRSHGJ-UHFFFAOYSA-N
- DTXSID50315939
- 22089-54-9
- NSC-298278
- 1-Bromo-3-chloro-2,2-dimethoxypropane
- DTXCID70267062
- DB-045788
-
- MDL: MFCD00013684
- インチ: InChI=1S/C5H10BrClO2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3
- InChIKey: FWGJNRCQZRSHGJ-UHFFFAOYSA-N
- ほほえんだ: BrCC(OC)(OC)CCl
計算された属性
- せいみつぶんしりょう: 215.95500
- どういたいしつりょう: 215.95527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 75.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 18.5Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: 白色から黄色の結晶粉末。
- ゆうかいてん: 69-71 °C (lit.)
- PSA: 18.46000
- LogP: 1.60920
- ようかいせい: まだ確定していません。
Propane,1-bromo-3-chloro-2,2-dimethoxy- セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H312-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
Propane,1-bromo-3-chloro-2,2-dimethoxy- 税関データ
- 税関コード:2911000000
- 税関データ:
中国税関コード:
2911000000概要:
他の酸素含有基、およびそれらのハロゲン化、スルホン化、硝化、および亜硝化誘導体を含むかどうかにかかわらず、2911100000アセタールおよび半アセタール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
他の酸素機能があるかどうかにかかわらず、29111000000アセタールとセミアセタール、およびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Propane,1-bromo-3-chloro-2,2-dimethoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D117582-5g |
1-Bromo-3-chloro-2,2-dimethoxypropane |
22089-54-9 | 95% | 5g |
$715 | 2025-02-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY246809-5g |
1-Bromo-3-chloro-2,2-dimethoxypropane |
22089-54-9 | ≥95% | 5g |
¥5500.0 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 332933-1G |
Propane,1-bromo-3-chloro-2,2-dimethoxy- |
22089-54-9 | 95% | 1G |
¥1180.05 | 2022-02-24 | |
eNovation Chemicals LLC | D117582-5g |
1-Bromo-3-chloro-2,2-dimethoxypropane |
22089-54-9 | 95% | 5g |
$715 | 2024-07-20 | |
Ambeed | A204372-5g |
1-Bromo-3-chloro-2,2-dimethoxypropane |
22089-54-9 | 98% | 5g |
$760.0 | 2024-07-28 | |
eNovation Chemicals LLC | D117582-5g |
1-Bromo-3-chloro-2,2-dimethoxypropane |
22089-54-9 | 95% | 5g |
$715 | 2025-02-28 |
Propane,1-bromo-3-chloro-2,2-dimethoxy- 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
Propane,1-bromo-3-chloro-2,2-dimethoxy-に関する追加情報
Propane, 1-Bromo-3-Chloro-2,2-Dimethoxy
Propane, 1-Bromo-3-Chloro-2,2-Dimethoxy (CAS No. 22089-54-9) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its propane backbone, which is substituted with bromine at position 1, chlorine at position 3, and two methoxy groups at position 2. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in various chemical reactions.
The synthesis of Propane, 1-Bromo-3-Chloro-2,2-Dimethoxy involves a multi-step process that typically begins with the bromination and chlorination of propane derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have employed transition metal catalysts to facilitate the substitution reactions required for the introduction of bromine and chlorine atoms. These methods not only enhance the yield but also minimize side reactions, ensuring a purer product.
One of the most notable applications of Propane, 1-Bromo-3-Chloro-2,2-Dimethoxy is in the synthesis of advanced materials. Its methoxy groups act as protecting groups during complex organic transformations, preventing unwanted side reactions. This property is particularly useful in the preparation of biologically active molecules and pharmaceutical intermediates. Recent studies have highlighted its role in the construction of heterocyclic compounds, which are crucial components in drug discovery.
In addition to its role as an intermediate, Propane, 1-Bromo-3-Chloro-2,2-Dimethoxy exhibits interesting electronic properties due to the electron-withdrawing effects of the bromine and chlorine atoms. These properties make it a promising candidate for use in organic electronics. For example, researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The compound's ability to modulate electronic behavior through substituent effects has opened new avenues for material design.
The structural uniqueness of Propane, 1-Bromo-3-Chloro-2,2-Dimethoxy also lends itself to applications in polymer chemistry. Its methoxy groups can serve as reactive sites for polymerization reactions, leading to the development of novel polymeric materials with tailored properties. Recent investigations have focused on its use in creating stimuli-responsive polymers that can respond to external stimuli such as temperature or pH changes.
From a mechanistic standpoint, the reactivity of Propane, 1-Bromo-3-Chloro-2,2-Dimethoxy is influenced by the steric and electronic effects of its substituents. The methoxy groups at position 2 create steric hindrance around the central carbon atom, which can slow down certain reactions but also direct reactivity toward specific pathways. This balance between steric hindrance and electronic activation makes it a valuable tool for controlling reaction outcomes in organic synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Propane, 1-Bromo-3-Chloro-2,2-Dimethoxy. Quantum mechanical calculations have revealed that the presence of electronegative substituents like bromine and chlorine significantly alters the electron distribution across the molecule. These findings have been instrumental in predicting reaction pathways and optimizing synthetic strategies for this compound.
In conclusion, Propane, 1-Bromo-3-Chloro-2,2-Dimethoxy (CAS No. 22089-54-9) stands out as a multifaceted compound with applications spanning organic synthesis, materials science, and polymer chemistry. Its unique structure and reactivity continue to inspire innovative research directions across various disciplines.
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